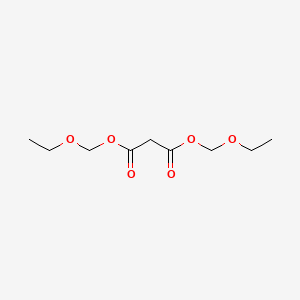
Bis(ethoxymethyl) propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(ethoxymethyl) propanedioate: is a chemical compound known for its unique structure and properties It is an ester derivative of propanedioic acid, where two ethoxymethyl groups are attached to the central carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(ethoxymethyl) propanedioate typically involves the esterification of propanedioic acid with ethoxymethyl alcohol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bonds. The reaction conditions often include refluxing the reactants in an organic solvent like toluene to remove water and drive the reaction to completion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(ethoxymethyl) propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxymethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Bis(ethoxymethyl) propanedioate is used as a building block in organic synthesis. Its reactivity allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters. It may also serve as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its unique properties make it valuable in the formulation of various products .
Mécanisme D'action
The mechanism by which bis(ethoxymethyl) propanedioate exerts its effects involves its reactivity with nucleophiles and electrophiles. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparaison Avec Des Composés Similaires
Diethyl malonate: Another ester derivative of malonic acid, commonly used in organic synthesis.
Dimethyl malonate: Similar to diethyl malonate but with methyl groups instead of ethyl groups.
Ethyl acetoacetate: An ester with similar reactivity, used in the synthesis of various organic compounds.
Uniqueness: Bis(ethoxymethyl) propanedioate is unique due to the presence of ethoxymethyl groups, which provide distinct reactivity and properties compared to other similar esters. This uniqueness makes it valuable in specific synthetic applications where other esters may not be suitable .
Propriétés
Numéro CAS |
67508-76-3 |
|---|---|
Formule moléculaire |
C9H16O6 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
bis(ethoxymethyl) propanedioate |
InChI |
InChI=1S/C9H16O6/c1-3-12-6-14-8(10)5-9(11)15-7-13-4-2/h3-7H2,1-2H3 |
Clé InChI |
IYKOMKANQMPKHL-UHFFFAOYSA-N |
SMILES canonique |
CCOCOC(=O)CC(=O)OCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


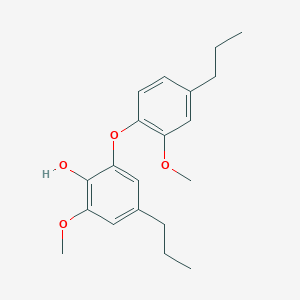

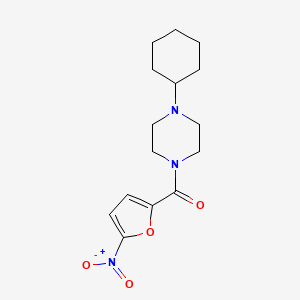
![3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B14475990.png)
![2,4,6,8,8-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14475995.png)
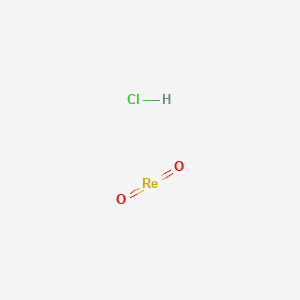
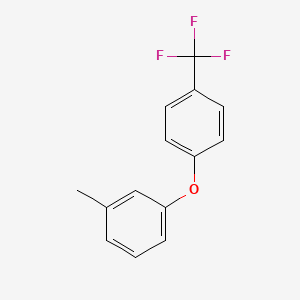
![8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate](/img/structure/B14476022.png)
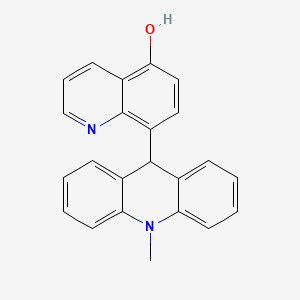
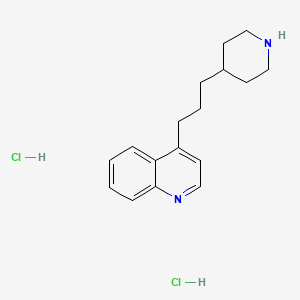
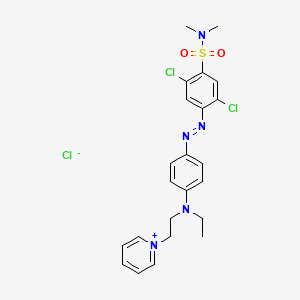
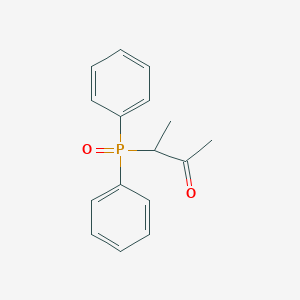
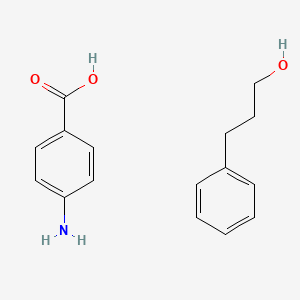
![Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate](/img/structure/B14476068.png)
